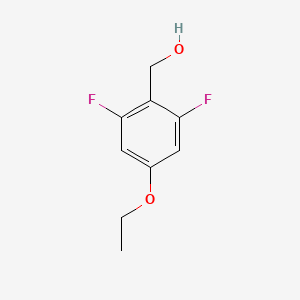

(4-Ethoxy-2,6-difluorophenyl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-ethoxy-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBOKVWHRGLKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623502 | |

| Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-23-8 | |

| Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H NMR spectrum of (4-Ethoxy-2,6-difluorophenyl)methanol

Executive Summary

(4-Ethoxy-2,6-difluorophenyl)methanol (CAS: 1240263-84-4) represents a critical structural motif in medicinal chemistry, often utilized as a "linker" fragment in proteolysis-targeting chimeras (PROTACs) or as a lipophilic scaffold in liquid crystal engineering.

The 1H NMR spectrum of this molecule is distinct due to the high symmetry imposed by the 2,6-difluoro substitution pattern. Unlike standard benzyl alcohols, this compound exhibits significant heteronuclear spin-spin coupling (

Molecular Architecture & Symmetry

To interpret the spectrum, we must first map the magnetic equivalence of the nuclei. The molecule possesses a

-

Protons at C3 and C5 are chemically and magnetically equivalent.

-

Fluorine atoms at C2 and C6 are chemically and magnetically equivalent.

-

Benzylic Protons (C7) are enantiotopic but appear equivalent in achiral solvents.

Spectral Prediction & Assignment

The following data represents the theoretical assignment validated against analogous 2,6-difluoro-4-alkoxybenzyl alcohol systems.

Solvent: DMSO-d

Table 1: Chemical Shift Assignments

| Position | Group | Shift ( | Multiplicity | Integral | Coupling Constants ( |

| Ar-H | H3, H5 | 6.70 – 6.80 | Doublet (d) | 2H | |

| OH | Hydroxyl | 5.15 – 5.25 | Triplet (t) | 1H | |

| CH | Benzylic | 4.45 – 4.55 | Doublet of Triplets (dt)* | 2H | |

| O-CH | Ethoxy | 4.00 – 4.10 | Quartet (q) | 2H | |

| CH | Ethoxy | 1.30 – 1.35 | Triplet (t) | 3H |

*Note: In CDCl

Deep Dive: Multiplet Analysis

A. The Aromatic Region (The "Deceptive" Doublet)

The protons at positions 3 and 5 are chemically equivalent. One might expect a complex pattern due to the two fluorine atoms. However, the coupling is dominated by the immediate ortho-fluorine.

-

Mechanism: H3 couples strongly to F2 (

). -

Long Range: H3 also couples to F6, but this is a 5-bond path (

) across the ring. In 1,3-difluoro systems, this -

Result: The signal appears as a clean Doublet with a large coupling constant (~10-12 Hz).

B. The Benzylic "Virtual" Coupling

The benzylic methylene (-CH

-

W-Coupling: The H-C-C-C-F pathway allows for "W-coupling" or long-range transmission.

-

Observation: In high-resolution spectra, the benzylic signal (typically a doublet due to OH coupling in DMSO) will show further fine splitting into a triplet (due to two equivalent F atoms).

-

Diagnostic Value: If you see this fine splitting (

Hz), it confirms the integrity of the 2,6-difluoro substitution. If the fluorines were at 3,5 positions, this coupling would be negligible.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this strict acquisition protocol.

Step-by-Step Methodology:

-

Solvent Selection: Use DMSO-d

rather than CDCl -

Sample Concentration: Dissolve ~10 mg of analyte in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the OH peak.

-

Acquisition Parameters:

-

Pulse Angle: 30°.

-

Relaxation Delay (D1): Set to

seconds. The aromatic protons between fluorines often have long T1 relaxation times; insufficient delay will reduce integration accuracy.

-

-

Processing: Apply an exponential window function with LB = 0.3 Hz . Do not over-smooth, or the fine

coupling on the benzylic protons will be lost.

Troubleshooting & Artifacts

-

Rotational Isomers: The ethoxy group generally rotates freely. However, at very low temperatures (<-40°C), broadening of the ethoxy methylene quartet may occur. At room temperature, this should be sharp.

-

Water Peak Interference: In DMSO-d

, water appears at ~3.33 ppm. Ensure your Ethoxy-CH

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for substituent additivity rules).

-

Reich, H. J. (2023).[1] WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. (Source for H-F coupling constants).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Validated for analogous 2,6-difluorobenzyl alcohol spectra).

-

Sigma-Aldrich. (2023). NMR Chemical Shifts of Trace Impurities. .

Sources

Advanced Mass Spectrometry Profiling of (4-Ethoxy-2,6-difluorophenyl)methanol

A Technical Guide for Drug Development & Impurity Analysis

Executive Summary

(4-Ethoxy-2,6-difluorophenyl)methanol (CAS: 438050-23-8) is a critical pharmacophore scaffold, widely utilized in the synthesis of Pim kinase inhibitors and Apelin receptor agonists .[1] Its unique substitution pattern—combining electron-withdrawing fluorines at the 2,6-positions with an electron-donating ethoxy group at the 4-position—creates a distinct mass spectral signature.

This guide provides a comprehensive technical analysis of this compound's ionization behavior, fragmentation mechanics, and method development parameters. It is designed for analytical scientists requiring high-fidelity data for structural confirmation and impurity profiling.

Physicochemical & Structural Context

Before designing the MS method, we must understand the molecule's electronic environment, which dictates its ionization and fragmentation.

| Property | Value / Characteristic | MS Implication |

| Formula | C | Monoisotopic Mass: 188.0649 Da |

| Structure | Benzylic alcohol with 2,6-difluoro & 4-ethoxy substitution | Labile -OH: Prone to in-source water loss (benzylic cation formation). |

| Electronic Effect | F (2,6): Inductive withdrawing (-I), Resonance donating (+R). OEt (4): Strong Resonance donating (+R). | The 2,6-difluoro motif destabilizes the benzylic cation inductively but prevents ortho-cyclization. The 4-ethoxy group stabilizes the ring system. |

| LogP | ~2.1 (Predicted) | Suitable for Reverse Phase LC (C18). |

GC-MS Profiling (Electron Ionization)

In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes hard ionization (70 eV). The resulting spectrum is dominated by the stability of the benzylic and phenylic ions.

2.1 Fragmentation Mechanics (EI)

-

Molecular Ion (

): Observable at m/z 188 . The aromatic ring stabilizes the radical cation, but intensity is often moderate due to facile fragmentation. -

Benzylic Cleavage (Loss of OH/H

O):-

m/z 171 (

): Direct loss of the hydroxyl radical. -

m/z 170 (

): Elimination of water, often thermal or rearrangement-driven.

-

-

Ethoxy Group Degradation:

-

m/z 160 (

): A classic McLafferty-like rearrangement involving the ethoxy group. The ethyl chain transfers a hydrogen to the ring (ortho-position C3/C5), eliminating neutral ethylene. This is a diagnostic transition for aromatic ethyl ethers. -

m/z 159 (

): Direct homolytic cleavage of the ethyl radical.

-

2.2 Visualization of EI Fragmentation Pathway

Figure 1: Predicted Electron Ionization (EI) fragmentation tree for (4-Ethoxy-2,6-difluorophenyl)methanol.

LC-MS Profiling (Electrospray Ionization)

For pharmaceutical analysis, LC-MS (ESI) is the gold standard due to the compound's polarity and thermal lability.

3.1 Ionization Behavior (ESI+)

The benzylic alcohol moiety makes this compound highly susceptible to In-Source Fragmentation (ISF) .

-

Protonated Molecule (

): m/z 189.07 . Often low intensity. -

Benzylic Cation (

): m/z 171.06 . This is frequently the Base Peak in acidic mobile phases. The acidic conditions catalyze the loss of water to form the resonance-stabilized (4-ethoxy-2,6-difluorobenzyl) cation. -

Sodium Adduct (

): m/z 211.05 . Dominant if mobile phase is neutral or if sodium contamination is present.

3.2 Method Development Parameters

To minimize ISF and ensure reproducible quantitation, specific parameters must be controlled.

| Parameter | Recommendation | Rationale |

| Ionization Mode | ESI Positive | Basic sites (ether oxygen) and benzylic resonance favor protonation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |

| Mobile Phase B | Acetonitrile (MeCN) | Better desolvation efficiency than Methanol for this compound. |

| Source Temp | < 350°C (Optimal: 250-300°C) | High temperatures promote thermal degradation (water loss). |

| Cone Voltage | Low (15-20 V) | High energy induces complete loss of the molecular ion (m/z 189). |

3.3 LC-MS Workflow Diagram

Figure 2: LC-MS/MS workflow emphasizing the detection of both the molecular ion and the in-source fragment.

Experimental Protocol: Impurity Identification

Objective: Confirm identity and purity of (4-Ethoxy-2,6-difluorophenyl)methanol intermediate.

Step 1: Sample Preparation

-

Dissolve 1 mg of standard in 1 mL of Acetonitrile (Stock).

-

Dilute to 10 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid using alcohols (MeOH/EtOH) as diluents if analyzing for trace acid impurities to prevent esterification artifacts.

Step 2: Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-6 min: 5% -> 95% B

-

6-8 min: 95% B (Wash)

-

8.1 min: 5% B (Re-equilibration)

-

Step 3: Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)

-

Capillary Voltage: 3.0 kV.

-

Desolvation Gas: Nitrogen, 800 L/hr, 350°C.

-

Scan Range: m/z 50–500.

Step 4: Data Interpretation

-

Check m/z 189.07: If absent, lower the Cone Voltage/Declustering Potential.

-

Check m/z 171.06: If this is the base peak, the compound is ionizing but losing water. This is normal for this structure.

-

Check m/z 377.13: Presence of

dimer. Common at high concentrations (>50 µg/mL).

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Ethoxybenzyl alcohol (CAS 6214-44-4) and 2,6-Difluorobenzyl alcohol (CAS 19064-18-7). NIST Chemistry WebBook, SRD 69.[2] [Link]

- World Intellectual Property Organization.Patent WO2012120415A1: Tetrasubstituted cyclohexyl compounds as kinase inhibitors.

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-Ethoxy-2,6-difluorobenzenemethanamine (Related Structure).[Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

starting materials for (4-Ethoxy-2,6-difluorophenyl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (4-Ethoxy-2,6-difluorophenyl)methanol: Strategic Selection of Starting Materials and Core Synthetic Protocols

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to obtaining (4-Ethoxy-2,6-difluorophenyl)methanol, a valuable building block in medicinal chemistry and materials science. The proposed synthesis is designed for efficiency and is based on well-established, high-yielding chemical transformations. This document details the critical selection of starting materials, in-depth experimental protocols for each synthetic step, and the underlying mechanistic principles. The guide aims to equip researchers with the necessary knowledge to confidently reproduce and adapt this synthesis for their specific research and development needs.

Introduction and Strategic Overview

(4-Ethoxy-2,6-difluorophenyl)methanol is a fluorinated aromatic alcohol with potential applications as a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The presence of the difluoro substitution pattern and the ethoxy group can significantly influence the pharmacokinetic and physicochemical properties of larger molecules. This guide outlines a robust and logical four-step synthesis commencing from the readily available starting material, 1,3-difluorobenzene.

The overall synthetic strategy is predicated on a sequence of reliable and well-documented reactions:

-

Nitration of 1,3-difluorobenzene to introduce a nitro group, which can be subsequently converted to a hydroxyl group.

-

Reduction of the nitro group to an aniline, followed by diazotization and hydrolysis to yield 3,5-difluorophenol.

-

Williamson Ether Synthesis to introduce the ethoxy group by reacting 3,5-difluorophenol with an ethylating agent.

-

Vilsmeier-Haack Formylation of the resulting 1-ethoxy-3,5-difluorobenzene to install the aldehyde functionality at the position ortho to the ethoxy group.

-

Chemoselective Reduction of the aldehyde to the target primary alcohol using sodium borohydride.

This multi-step approach allows for the controlled and regioselective introduction of the required functional groups onto the aromatic ring.

Starting Material Selection and Rationale

The choice of starting material is critical for the overall efficiency and cost-effectiveness of a synthetic route. For the synthesis of (4-Ethoxy-2,6-difluorophenyl)methanol, 1,3-difluorobenzene is the recommended starting material.

Rationale for Selecting 1,3-Difluorobenzene:

-

Commercial Availability and Cost: 1,3-difluorobenzene is a readily available and relatively inexpensive bulk chemical[1][2].

-

Symmetry and Reactivity: The meta-disposition of the fluorine atoms in 1,3-difluorobenzene directs subsequent electrophilic substitution reactions to the 2, 4, and 6 positions, which is advantageous for achieving the desired substitution pattern.

-

Versatility: It serves as a versatile precursor for the introduction of other functional groups necessary for building the target molecule[3].

An alternative, viable starting point is 3,5-difluoroaniline , which would enter the synthetic sequence at a later stage. However, 1,3-difluorobenzene is often more economical for large-scale synthesis.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,5-Difluorophenol from 1,3-Difluorobenzene

The initial steps involve the conversion of 1,3-difluorobenzene to 3,5-difluorophenol. This is a two-part process involving nitration followed by reduction, diazotization, and hydrolysis.

Part A: Nitration of 1,3-Difluorobenzene

The introduction of a nitro group is achieved via electrophilic aromatic substitution using a nitrating agent.

-

Protocol:

-

To a stirred solution of fuming nitric acid, add 1,3-difluorobenzene dropwise at a temperature maintained between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluoronitrobenzene.

-

Part B: Reduction, Diazotization, and Hydrolysis

The nitro group is reduced to an amine, which is then converted to a phenol via a diazonium salt intermediate.

-

Protocol:

-

Dissolve the 2,4-difluoronitrobenzene in ethanol and add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain 2,4-difluoroaniline.

-

Dissolve the 2,4-difluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Carefully heat the solution to induce hydrolysis of the diazonium salt to 3,5-difluorophenol.

-

Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

-

A patent describes an alternative route to 3,5-difluorophenol starting from 3,5-difluorobromobenzene[4].

Step 2: Williamson Ether Synthesis of 1-Ethoxy-3,5-difluorobenzene

The Williamson ether synthesis is a classic and highly efficient method for the preparation of ethers from an alcohol and an alkyl halide[5]. In this step, the hydroxyl group of 3,5-difluorophenol is converted to an ethoxy group.

-

Causality of Experimental Choices:

-

Base: A moderately strong base such as potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for S(_N)2 reactions as it solvates the cation of the base without strongly solvating the nucleophile.

-

Alkylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for this S(_N)2 reaction[6].

-

-

Detailed Protocol:

-

To a stirred suspension of finely ground potassium carbonate (1.5 equivalents) in DMF, add 3,5-difluorophenol (1.0 equivalent) at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC until the starting phenol is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1-ethoxy-3,5-difluorobenzene.

-

Step 3: Vilsmeier-Haack Formylation of 1-Ethoxy-3,5-difluorobenzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings[7]. The ethoxy group of 1-ethoxy-3,5-difluorobenzene is an activating group, directing the formylation to the ortho position.

-

Mechanism and Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from DMF and phosphorus oxychloride (POCl(_3))[8]. This electrophile is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde[9].

-

Detailed Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (3.0 equivalents) to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, keeping the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Add 1-ethoxy-3,5-difluorobenzene (1.0 equivalent) dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude 4-ethoxy-2,6-difluorobenzaldehyde by column chromatography on silica gel.

-

Step 4: Sodium Borohydride Reduction to (4-Ethoxy-2,6-difluorophenyl)methanol

The final step is the chemoselective reduction of the aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH(_4)) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones[10].

-

Self-Validating System: The progress of the reduction can be easily monitored by TLC, observing the disappearance of the aldehyde spot and the appearance of the more polar alcohol spot. The reaction is typically clean and high-yielding.

-

Detailed Protocol:

-

Dissolve 4-ethoxy-2,6-difluorobenzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete by TLC analysis.

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

If necessary, purify the (4-Ethoxy-2,6-difluorophenyl)methanol by recrystallization or column chromatography.

-

Data Presentation

Table 1: Summary of Reagents and Products

| Step | Starting Material | Key Reagents | Product |

| 1 | 1,3-Difluorobenzene | Fuming HNO(_3), Pd/C, H(_2), NaNO(_2), H(_2)SO(_4) | 3,5-Difluorophenol |

| 2 | 3,5-Difluorophenol | K(_2)CO(_3), Ethyl iodide, DMF | 1-Ethoxy-3,5-difluorobenzene |

| 3 | 1-Ethoxy-3,5-difluorobenzene | POCl(_3), DMF | 4-Ethoxy-2,6-difluorobenzaldehyde |

| 4 | 4-Ethoxy-2,6-difluorobenzaldehyde | NaBH(_4), Methanol | (4-Ethoxy-2,6-difluorophenyl)methanol |

Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic route to (4-Ethoxy-2,6-difluorophenyl)methanol.

Diagram 2: Mechanism of the Vilsmeier-Haack Reaction

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]

- 4. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Integration of (4-Ethoxy-2,6-difluorophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Therapeutic Potential with a Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer medicinal chemists a powerful tool to optimize lead compounds into viable drug candidates. Within this context, (4-Ethoxy-2,6-difluorophenyl)methanol emerges as a valuable building block, combining the advantageous features of a 2,6-difluorinated phenyl ring with a versatile hydroxymethyl functional group and an ethoxy substituent. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (4-Ethoxy-2,6-difluorophenyl)methanol, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

The 2,6-difluoro substitution pattern is particularly noteworthy. It can induce a conformational bias in the molecule, potentially locking it into a bioactive conformation and enhancing selectivity for its biological target. Furthermore, the fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, contributing to improved binding affinity. The 4-ethoxy group, on the other hand, can modulate lipophilicity and provide a handle for additional interactions within a binding pocket, such as hydrogen bonding or hydrophobic interactions. The primary alcohol functionality serves as a versatile anchor for a wide array of chemical transformations, including etherification, esterification, and introduction into heterocyclic systems.

This document will delve into the practical aspects of utilizing (4-Ethoxy-2,6-difluorophenyl)methanol, from its synthesis to its strategic deployment in the generation of novel molecular entities with therapeutic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.

| Property | Value | Source |

| CAS Number | 438050-23-8 | [1] |

| Molecular Formula | C₉H₁₀F₂O₂ | [2] |

| Molecular Weight | 188.17 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Purity | ≥97% (typical) | [3] |

| Storage | 2-8°C, sealed in dry conditions | [2] |

Spectroscopic Data (Predicted and Representative):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00-6.80 (m, 2H, Ar-H), 4.70 (s, 2H, CH₂OH), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 161.5 (d, J = 245 Hz, C-F), 158.0 (t, J = 10 Hz, C-OEt), 115.0 (t, J = 20 Hz, C-CH₂OH), 111.0 (d, J = 25 Hz, C-H), 64.0 (OCH₂CH₃), 58.0 (CH₂OH), 14.5 (OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3350 (O-H stretch), 2980, 2930 (C-H stretch), 1620, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1100 (C-F stretch).

-

MS (ESI+): m/z 189.06 [M+H]⁺, 211.05 [M+Na]⁺.

Synthesis Protocol: A Reliable Route to (4-Ethoxy-2,6-difluorophenyl)methanol

A robust and scalable synthesis of (4-Ethoxy-2,6-difluorophenyl)methanol is crucial for its widespread application. A logical and efficient two-step synthetic sequence starting from commercially available 3,5-difluoro-4-hydroxybenzaldehyde is outlined below. This approach leverages the well-established Williamson ether synthesis followed by a selective reduction of the aldehyde.

Step 1: Williamson Ether Synthesis of 4-Ethoxy-2,6-difluorobenzaldehyde

This step involves the O-alkylation of the phenolic hydroxyl group of 3,5-difluoro-4-hydroxybenzaldehyde with an ethylating agent. The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[4]

Reaction Scheme:

Synthetic workflow for the etherification step.

Materials:

-

3,5-Difluoro-4-hydroxybenzaldehyde

-

Iodoethane (or Diethyl sulfate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

To this suspension, add iodoethane (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-ethoxy-2,6-difluorobenzaldehyde.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. Cesium carbonate can be used for more challenging substrates to increase the reaction rate.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Moderate heating is typically required to drive the reaction to completion in a reasonable timeframe.

Step 2: Selective Reduction of 4-Ethoxy-2,6-difluorobenzaldehyde

The second step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and selective reducing agent that is well-suited for this transformation, as it will not reduce the aromatic ring or cleave the ether linkage under standard conditions.

Reaction Scheme:

Synthetic workflow for the reduction step.

Materials:

-

4-Ethoxy-2,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-ethoxy-2,6-difluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-Ethoxy-2,6-difluorophenyl)methanol.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is chosen for its selectivity for aldehydes and ketones in the presence of other functional groups.

-

Solvent: Methanol is a protic solvent that is suitable for sodium borohydride reductions.

-

Quenching: The addition of acid is necessary to neutralize the borate esters formed during the reaction and to destroy any excess sodium borohydride.

Applications in Medicinal Chemistry: A Building Block for Novel Therapeutics

The (4-ethoxy-2,6-difluorophenyl)methyl moiety is a valuable pharmacophore that can be incorporated into a variety of drug scaffolds to modulate their biological activity. While direct SAR studies on this specific fragment are not yet widely published, its constituent parts—the 2,6-difluorophenyl group and the 4-ethoxybenzyl moiety—are present in several known bioactive molecules. This allows for a rational, hypothesis-driven approach to its use in drug design.

Potential Therapeutic Targets and Design Strategies

1. Kinase Inhibitors: The 2,6-difluorophenyl group is a common feature in kinase inhibitors, where it can form key interactions with the hinge region of the ATP binding site. The fluorine atoms can act as hydrogen bond acceptors and contribute to the overall binding affinity and selectivity. The ethoxy group can be directed towards a hydrophobic pocket to enhance potency. The benzylic alcohol can be used as a handle to attach the core of the inhibitor to a solubilizing group or another pharmacophore.

Design strategy for kinase inhibitors.

2. SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. Several approved SGLT2 inhibitors feature a C-aryl glucoside scaffold. The aglycone portion often contains substituted benzyl groups. For instance, the structure of an SGLT2 inhibitor contains a 4-chloro-3-(4-ethoxybenzyl)phenyl moiety. Replacing the 4-chloro-3-benzyl portion with the (4-ethoxy-2,6-difluorophenyl)methyl group could lead to novel analogs with improved properties. The difluoro substitution could enhance metabolic stability and alter the electronic properties of the aromatic ring, potentially influencing protein-ligand interactions.

3. Phosphodiesterase 4 (PDE4) Inhibitors: Apremilast, an approved PDE4 inhibitor for the treatment of psoriasis and psoriatic arthritis, contains a 3-ethoxy-4-methoxyphenyl group. The (4-ethoxy-2,6-difluorophenyl)methyl moiety could be explored as a bioisosteric replacement for this group. The 2,6-difluoro substitution would significantly alter the electronic and conformational properties, which could lead to a different selectivity profile or improved potency.

Experimental Protocol: Synthesis of a Representative Ether-Linked Analog

This protocol describes a general method for coupling (4-Ethoxy-2,6-difluorophenyl)methanol with a phenolic compound, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules. The Mitsunobu reaction is a reliable method for this purpose.

Reaction Scheme:

General workflow for Mitsunobu coupling.

Materials:

-

(4-Ethoxy-2,6-difluorophenyl)methanol

-

Aryl-OH (phenolic coupling partner)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (4-Ethoxy-2,6-difluorophenyl)methanol (1.0 eq), the phenolic coupling partner (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2-1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired ether product.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion: A Versatile Tool for Drug Discovery

(4-Ethoxy-2,6-difluorophenyl)methanol represents a strategically designed building block that offers medicinal chemists a confluence of desirable structural features. Its synthesis is straightforward, and its versatile benzylic alcohol functionality allows for its ready incorporation into a diverse range of molecular architectures. The presence of the 2,6-difluoro substitution pattern provides a means to enhance metabolic stability and binding affinity, while the 4-ethoxy group can be exploited for further molecular recognition. By leveraging the principles of rational drug design and the protocols outlined in this guide, researchers are well-equipped to explore the full potential of (4-Ethoxy-2,6-difluorophenyl)methanol in the development of the next generation of innovative medicines.

References

-

AOBChem. (4-ethoxy-2,6-difluorophenyl)methanol. [Link]

- Google Patents. US8217156B2 - Solid forms of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl).

- Google Patents. EP2962690B1 - (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof.

Sources

Technical Application Note: Precision Etherification Strategies for (4-Ethoxy-2,6-difluorophenyl)methanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This Application Note details the protocol for the etherification of (4-Ethoxy-2,6-difluorophenyl)methanol (CAS: 438050-23-8). This substrate presents a unique synthetic challenge due to the interplay between the electron-donating 4-ethoxy group and the electron-withdrawing, sterically demanding 2,6-difluoro substitution pattern.

Substrate Analysis[5]

-

Steric Environment: The 2,6-difluoro motif creates significant steric crowding around the benzylic hydroxyl group, potentially retarding the rate of nucleophilic attack in SN2 manifolds.

-

Electronic Profile: The fluorine atoms exert a strong inductive withdrawing effect (-I), increasing the acidity of the hydroxyl proton (estimated pKa ~13–14 vs. 15.4 for benzyl alcohol). Consequently, the resulting alkoxide is less basic and less nucleophilic than non-fluorinated analogues. Conversely, the 4-ethoxy group provides resonance stabilization (+M), which is critical if the reaction proceeds via a benzylic cation (SN1 type).

Strategic Recommendation: For primary and unhindered secondary electrophiles, a Williamson Ether Synthesis (Base-Mediated) is the preferred route. For sterically encumbered partners or when the alcohol must act as the electrophile, an Activation-Displacement Strategy is required.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the optimal etherification pathway based on the target ether's structure.

Figure 1: Strategic decision tree for selecting the etherification protocol.

Method A: Williamson Ether Synthesis (Direct O-Alkylation)

This protocol is the industry standard for attaching primary alkyl groups. It relies on the irreversible deprotonation of the alcohol by Sodium Hydride (NaH) to generate a reactive alkoxide.[1]

Reagents & Materials

| Reagent | Equiv.[2] | Role | Notes |

| (4-Ethoxy-2,6-difluorophenyl)methanol | 1.0 | Substrate | Dry thoroughly (azeotrope with toluene if needed).[3] |

| Sodium Hydride (60% in oil) | 1.2 – 1.5 | Base | Handle under inert atmosphere. |

| Alkyl Halide (R-X) | 1.2 – 1.5 | Electrophile | Iodides > Bromides >> Chlorides. |

| DMF or THF | Solvent | Medium | DMF (anhydrous) preferred for faster rates. |

| TBAI (Tetrabutylammonium iodide) | 0.1 | Catalyst | Optional: Use if R-X is a chloride. |

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Dissolve (4-Ethoxy-2,6-difluorophenyl)methanol (1.0 equiv) in anhydrous DMF (concentration ~0.2 M). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Technical Insight: The 2,6-difluoro substitution increases the acidity, leading to rapid deprotonation. Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

-

If the alkyl halide is a chloride, add 10 mol% TBAI to facilitate Finkelstein exchange in situ.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Monitor by TLC/HPLC.

-

Timeframe: 2–16 hours depending on the steric bulk of R-X.

-

Heating: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent decomposition of the electron-rich aromatic ring.

-

-

Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: Activation-Displacement (Indirect Etherification)

When the target "R" group is bulky or sensitive to NaH, it is more effective to convert the benzyl alcohol into a reactive electrophile (Benzyl Bromide) and react it with the alcohol partner (R-OH).

Phase 1: Synthesis of 4-Ethoxy-2,6-difluorobenzyl bromide

The 2,6-difluoro substitution deactivates the benzylic position slightly toward SN1 ionization but makes the resulting bromide a potent electrophile for SN2 attack due to ring electron deficiency.

-

Reaction: Dissolve (4-Ethoxy-2,6-difluorophenyl)methanol (1.0 equiv) in DCM (0.3 M) at 0°C.

-

Bromination: Add PBr₃ (0.4 equiv) dropwise.

-

Note: Alternatively, use CBr₄ (1.1 equiv) and PPh₃ (1.1 equiv) (Appel reaction) for milder conditions if the substrate is acid-sensitive.

-

-

Completion: Stir at 0°C -> RT for 2 hours.

-

Isolation: Quench with NaHCO₃ (aq). Extract with DCM. Pass through a short silica plug. The bromide is lachrymatory and unstable; use immediately.

Phase 2: Ether Formation

-

Coupling: Dissolve the partner alcohol (R-OH, 1.1 equiv) in THF or DMF.

-

Base: Add NaH (1.2 equiv) or KOtBu (1.2 equiv) to generate the alkoxide of R-OH.

-

Addition: Add the freshly prepared 4-Ethoxy-2,6-difluorobenzyl bromide (1.0 equiv) solution dropwise.

-

Outcome: This method avoids the weak nucleophilicity issue of the fluorinated benzyl alcohol by turning it into the electrophile.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Low Conversion (Method A) | Alkoxide is too stable/non-nucleophilic due to F-substitution. | Switch solvent to DMSO (increases nucleophilicity). Add 15-crown-5 if using NaH. |

| Elimination By-products | R-X undergoes E2 elimination instead of SN2. | Use Method B (Activation-Displacement). Lower reaction temperature. |

| Polymerization | Darkening of reaction mixture. | The electron-rich ethoxy group can make the ring susceptible to oxidation. Ensure strict N₂ atmosphere. |

References

-

Synthesis of Fluorinated Benzyl Derivatives

- Context: Protocols for converting tetrafluorobenzyl alcohols to ethers via halide intermedi

-

Source: CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.[4]

-

URL:

-

Williamson Ether Synthesis Mechanisms

- Context: Fundamental SN2 mechanisms and steric limitations relevant to 2,6-substituted systems.

- Source: Chemistry LibreTexts - Williamson Ether Synthesis.

-

URL:

-

Substrate Data

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 4. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 5. 438050-23-8|(4-Ethoxy-2,6-difluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. aobchem.com [aobchem.com]

analytical methods for monitoring reactions with (4-Ethoxy-2,6-difluorophenyl)methanol

Introduction & Application Context

(4-Ethoxy-2,6-difluorophenyl)methanol (CAS 438050-23-8) is a high-value fluorinated building block, primarily utilized in the synthesis of diphenyl-1,3-oxazoline acaricides such as Etoxazole . The unique substitution pattern—an electron-donating ethoxy group at the para position combined with two electron-withdrawing fluorine atoms at the ortho positions—creates a distinct electronic and steric environment. This structure is critical for the biological efficacy of the final agrochemical but presents specific challenges during synthesis monitoring.

This guide details robust analytical workflows to monitor the quality of this intermediate and its conversion into downstream benzyl halides or ether derivatives.

Physicochemical Profile

| Property | Specification |

| Chemical Name | (4-Ethoxy-2,6-difluorophenyl)methanol |

| CAS Number | 438050-23-8 |

| Molecular Formula | |

| Molecular Weight | 188.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, ACN, DCM, EtOAc; Low solubility in water |

| Key Reactivity | Benzylic oxidation, Halogenation (to benzyl chloride), Etherification |

Analytical Strategy & Decision Matrix

The choice of analytical method depends on the reaction stage and the specific impurity profile.

-

HPLC-UV: The gold standard for purity assay and monitoring non-volatile byproducts (e.g., benzoic acid derivatives).

-

GC-FID/MS: Ideal for monitoring the conversion of the alcohol to the benzyl chloride (a common next step), as both species are volatile.

- NMR: A powerful, non-destructive tool for crude reaction mixtures, leveraging the sensitivity of the fluorine shift to changes at the benzylic position.

Workflow Diagram: Method Selection

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the reaction context.

Protocol A: HPLC-UV/DAD (Purity & Assay)

This method is designed to separate the target alcohol from potential oxidation byproducts (4-ethoxy-2,6-difluorobenzaldehyde) and over-reaction products (ethers).

Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity II or equivalent.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

-

Rationale: The C18 stationary phase provides adequate retention for the lipophilic ethoxy group while maintaining peak shape for the polar hydroxyl moiety.

-

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water.-

Note: Acidic pH suppresses ionization of any phenolic impurities, ensuring sharp peaks.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 210 nm (primary) and 254 nm (secondary).

-

Rationale: The 2,6-difluoro substitution minimizes conjugation; 210 nm captures the benzenoid band for maximum sensitivity.

-

Gradient Program

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 30 | Initial equilibration |

| 10.0 | 90 | Linear ramp to elute lipophilic dimers |

| 12.0 | 90 | Wash |

| 12.1 | 30 | Return to initial |

| 15.0 | 30 | Re-equilibration |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1 mg/mL).

-

Working Solution: Dilute 100 µL of Stock into 900 µL of Water/ACN (50:50).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: GC-FID (Reaction Monitoring)

Ideal for monitoring the conversion of the alcohol to 4-ethoxy-2,6-difluorobenzyl chloride (using

Instrument Parameters

-

Inlet: Split/Splitless (Split ratio 20:1).

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

-

Rationale: A non-polar 5% phenyl phase is standard for separating substituted aromatics based on boiling point.

-

-

Detector (FID): 300°C;

30 mL/min, Air 400 mL/min.

Temperature Program

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| - | 80 | 1.0 |

| 15 | 220 | 0.0 |

| 30 | 280 | 3.0 |

Derivatization (Optional but Recommended)

While the alcohol can be injected directly, silylation improves peak symmetry and prevents tailing caused by hydrogen bonding with the liner.

-

Reagent: BSTFA + 1% TMCS.

-

Protocol: Mix 100 µL reaction aliquot (in DCM) + 50 µL BSTFA. Incubate at 60°C for 15 mins. Inject.

Protocol C: NMR (Structural Verification)

The two fluorine atoms at the 2,6-positions provide a highly specific "handle" for monitoring reactions without extensive workup.

Method Principles

-

Solvent:

or -

Internal Standard:

-Trifluorotoluene ( -

Key Chemical Shifts (Approximate relative to

):-

Starting Material (Alcohol):

-114.5 ppm (triplet or dd). -

Product (Benzyl Chloride):

-112.8 ppm. -

Byproduct (Aldehyde):

-110.2 ppm.

-

-

Note: The electron-withdrawing nature of the transformation (OH

Cl

Synthesis Pathway & Monitoring Points[3][4][5][6]

Understanding the synthesis flow allows for targeted sampling.

Figure 2: Synthesis pathway showing critical control points for analytical monitoring.

Troubleshooting & Best Practices

-

Sample Stability: The benzylic alcohol is relatively stable, but acidic conditions can promote etherification (dimerization). Always quench acidic reaction aliquots (e.g., with sat.

) immediately upon sampling. -

HPLC Tailing: If the alcohol peak tails, ensure the mobile phase pH is acidic (pH ~2.5). The fluorine atoms can increase the acidity of the benzylic proton, making it sensitive to secondary interactions with silanols.

-

Unknown Impurities: If a peak appears at RRT ~1.2 in HPLC, check for the benzyl ether dimer . This forms if the reaction mixture is too concentrated or heated excessively without reagents.

References

-

PubChem. (2025). Compound Summary: (4-Ethoxy-2,6-difluorophenyl)methanol.[1][2][3] National Library of Medicine. [Link](Note: Search via CAS 438050-23-8 or structure).

-

Food and Agriculture Organization (FAO). (2010). Etoxazole: JMPR 2010 Evaluation. FAO Plant Production and Protection Paper. [Link]

-

Royal Society of Chemistry. (2014). Design, Synthesis, and Acaricidal Activity of Etoxazole Analogues. Journal of Agricultural and Food Chemistry. [Link]

Sources

Application Note: HPLC Analysis of (4-Ethoxy-2,6-difluorophenyl)methanol Reactions

Abstract & Scope

This Application Note provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of (4-Ethoxy-2,6-difluorophenyl)methanol (CAS: 438050-23-8).[1] This compound is a critical intermediate in the synthesis of agrochemicals (e.g., pyrethroid analogs) and pharmaceutical building blocks.[1]

The guide addresses two primary analytical needs:

-

Reaction Monitoring: Tracking the reduction of 4-ethoxy-2,6-difluorobenzaldehyde to the target alcohol.[1]

-

Purity Profiling: Quantifying impurities such as unreacted starting material, over-reduced byproducts, and de-alkylated phenols.[1]

We utilize a Reverse-Phase (RP-HPLC) approach, comparing the efficacy of C18 stationary phases against Pentafluorophenyl (PFP) phases, which offer superior selectivity for halogenated aromatics.[1]

Chemical Context & Reaction Scheme

To design an effective analytical method, one must understand the reaction matrix.[1] The target molecule is typically synthesized via the hydride reduction of its corresponding aldehyde.[1]

Target Compound: (4-Ethoxy-2,6-difluorophenyl)methanol[1][2][3][4]

-

Molecular Formula:

[1][2][4] -

LogP (Predicted): ~2.1 (Moderately lipophilic due to the ethoxy and fluoro groups).[1]

-

UV Max: ~254 nm (Aromatic primary band), ~210 nm (Secondary band).[1]

Key Impurities:

-

Precursor: 4-Ethoxy-2,6-difluorobenzaldehyde (Less polar, elutes later).[1]

-

Degradant: 4-Ethoxy-2,6-difluorobenzoic acid (Oxidation product, acidic, elutes earlier at low pH).[1]

-

Byproduct: 2,6-Difluoro-4-hydroxyphenylmethanol (De-ethylation impurity, more polar).[1]

Visualization: Reaction & Analysis Logic[1]

Figure 1: Synthesis pathway and anticipated HPLC elution order based on polarity and hydrophobic interactions.

Method Development Strategy

Stationary Phase Selection

While a standard C18 column is sufficient for basic purity checks, fluorinated compounds often exhibit "fluorine-retention effects."[1]

-

Recommendation: C18 (End-capped) is the primary choice for robustness.[1]

-

Alternative: Pentafluorophenyl (PFP) core-shell columns.[1] PFP phases engage in

-

Mobile Phase Design

The 2,6-difluoro substitution withdraws electrons, making the ring electron-poor.[1]

-

Solvent A: Water + 0.1% Phosphoric Acid (

).[1] The acid suppresses the ionization of any potential benzoic acid impurities, ensuring they elute as sharp peaks rather than broad bands.[1] -

Solvent B: Acetonitrile (ACN).[1] ACN is preferred over Methanol due to lower backpressure and better UV transparency at low wavelengths (210 nm).[1]

Detailed Experimental Protocols

Protocol A: Instrument & Chromatographic Conditions

| Parameter | Setting | Rationale |

| Instrument | HPLC with PDA/UV Detector | PDA allows spectral confirmation of peak purity.[1] |

| Column | C18, 4.6 x 150 mm, 3.5 µm (or 5 µm) | Standard analytical dimensions for balance of resolution and pressure.[1] |

| Column Temp | 30°C | Maintains reproducible retention times.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Injection Vol | 10 µL | Sufficient sensitivity without overloading.[1] |

| Detection | UV 254 nm (Ref 360 nm) | 254 nm targets the benzene ring; 210 nm can be used for trace analysis.[1] |

| Run Time | 15 Minutes | Short enough for high throughput, long enough for separation.[1] |

Protocol B: Gradient Program

Note: The target alcohol is moderately polar.[1] The aldehyde precursor is significantly less polar.[1]

| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic hold to separate polar impurities |

| 10.0 | 10 | 90 | Linear ramp to elute Target & Precursor |

| 12.0 | 10 | 90 | Wash step to remove highly lipophilic dimers |

| 12.1 | 90 | 10 | Return to initial conditions |

| 15.0 | 90 | 10 | Re-equilibration |

Protocol C: Sample Preparation

Standard Preparation:

-

Weigh 10 mg of (4-Ethoxy-2,6-difluorophenyl)methanol reference standard.[1]

-

Dissolve in 10 mL of 50:50 Water:Acetonitrile . (Do not use 100% ACN as diluent to prevent peak distortion/solvent effects).[1]

-

Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.[1]

Reaction Mixture Preparation:

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench/Dilute into 950 µL of Mobile Phase (Initial condition: 90:10 Water:ACN).

-

Vortex and filter.[1] Crucial: If the reaction uses a heterogeneous catalyst or solid reductant, filtration is mandatory to protect the column.[1]

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness" pillar), perform the following system suitability tests (SST) before every sample batch.

System Suitability Criteria

-

Tailing Factor (

): Must be -

Resolution (

): -

Precision: %RSD of peak area for 5 replicate injections must be

.

Linearity & Range

Construct a calibration curve from 0.01 mg/mL to 1.0 mg/mL.

Troubleshooting & Causality

Issue 1: Peak Fronting

-

Cause: Sample solvent is too strong (e.g., dissolved in 100% ACN while starting gradient at 10% ACN).[1]

-

Fix: Dilute sample in the starting mobile phase (90:10 Water:ACN).[1]

Issue 2: Co-elution of Isomers

-

Cause: C18 selectivity is insufficient for positional isomers (e.g., 2,4-difluoro impurity).[1]

-

Fix: Switch to a PFP (Pentafluorophenyl) column.[1] The fluorine-fluorine interactions provide orthogonal selectivity.[1]

Issue 3: Baseline Drift at 210 nm

-

Cause: UV cutoff of Acetonitrile or impurities in the Phosphoric Acid.[1]

-

Fix: Ensure HPLC-grade ACN is used.[1] Switch to Phosphate buffer if pH control is critical, but Phosphoric Acid is usually cleaner for simple UV methods.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1050477-27-4 (Related Structure Finerenone Intermediate).[1] Retrieved from [Link][1]

-

AOBChem. (4-Ethoxy-2,6-difluorophenyl)methanol Product Catalog & CAS 438050-23-8.[1][4] Retrieved from [Link][1]

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1][5] (Standard guidance for HPLC parameters).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[1] Wiley-Interscience.[1] (Foundational text for gradient design).

Sources

- 1. 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | C21H22N4O3 | CID 24993045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 438050-23-8|(4-Ethoxy-2,6-difluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. aobchem.com [aobchem.com]

- 5. arlok.com [arlok.com]

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from (4-Ethoxy-2,6-difluorophenyl)methanol

Abstract

(4-Ethoxy-2,6-difluorophenyl)methanol is a pivotal starting material in contemporary medicinal chemistry. The strategic placement of fluorine atoms and an ethoxy group on the phenyl ring imparts unique physicochemical properties to its derivatives, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides detailed protocols and expert insights into the transformation of this versatile benzyl alcohol into key pharmaceutical intermediates. We will explore critical synthetic pathways, including oxidation to the corresponding aldehyde, conversion to benzylic halides, and subsequent derivatization, underscoring the causality behind procedural choices and offering a framework for robust, scalable synthesis.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into drug candidates is a well-established strategy in pharmaceutical development to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The 2,6-difluorophenyl motif, in particular, is of significant interest. The fluorine atoms can engage in favorable orthogonal multipolar interactions with protein backbones and side chains, while also blocking sites of metabolic oxidation. The para-ethoxy group further modifies solubility and can serve as a key interaction point. (4-Ethoxy-2,6-difluorophenyl)methanol, therefore, represents a highly valuable and functionalized starting block for building complex molecular architectures.

This document serves as a practical guide for chemists in drug discovery and process development, detailing reliable methods for the synthesis of critical intermediates from this starting material.

Core Synthetic Transformations and Protocols

The primary hydroxyl group of (4-Ethoxy-2,6-difluorophenyl)methanol is the key reactive handle for a variety of high-yield transformations. We will focus on two fundamental conversions that unlock a multitude of subsequent synthetic routes.

Oxidation to (4-Ethoxy-2,6-difluorophenyl)formaldehyde: A Gateway Intermediate

The oxidation of a primary alcohol to an aldehyde is one of the most crucial transformations in organic synthesis. The resulting aldehyde is a versatile electrophile, ready for C-C bond formation (e.g., aldol, Wittig reactions), C-N bond formation (reductive amination), and further oxidation to the carboxylic acid.

Causality & Method Selection: For a substrate like (4-Ethoxy-2,6-difluorophenyl)methanol, over-oxidation to the carboxylic acid is a primary concern. Therefore, mild and selective oxidation conditions are paramount. While classic chromium-based reagents are effective, their toxicity and disposal issues make them less desirable. Modern methods like the Swern oxidation or using Dess-Martin periodinane (DMP) are excellent choices. However, for scalability and improved safety, a TEMPO-catalyzed oxidation using a stoichiometric co-oxidant like sodium hypochlorite (bleach) is often preferred. This system operates under mild conditions, is cost-effective, and minimizes hazardous waste.[2]

Workflow for TEMPO-Catalyzed Oxidation

Caption: Workflow for the selective oxidation of the starting alcohol to the aldehyde.

Detailed Protocol 2.1: TEMPO-Catalyzed Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (4-Ethoxy-2,6-difluorophenyl)methanol (1.0 eq) in dichloromethane (DCM, ~10 volumes). Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, 0.01-0.05 eq) and an aqueous solution of potassium bromide (KBr, 0.1 eq).

-

Reaction Conditions: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath. Prepare a solution of sodium hypochlorite (NaOCl, ~1.2 eq, commercially available bleach) buffered with sodium bicarbonate (NaHCO3). Add the buffered NaOCl solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3) to destroy excess oxidant. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aldehyde. If necessary, purify the product via flash column chromatography on silica gel.

Data Summary Table

| Intermediate | Molecular Formula | Molecular Weight | Typical Yield | Purity (by HPLC) | Key Analytical Data |

| (4-Ethoxy-2,6-difluorophenyl)formaldehyde | C₉H₈F₂O₂ | 186.16 | >90% | >98% | ¹H NMR: δ ~10.3 (s, 1H, CHO) |

Halogenation to 1-(Bromomethyl)-4-ethoxy-2,6-difluorobenzene

Converting the benzylic alcohol to a halide transforms the substrate into a potent electrophile, ideal for Sₙ2 reactions. This opens pathways for introducing nitrogen, oxygen, sulfur, or carbon nucleophiles, which is a cornerstone of building diverse molecular libraries for drug discovery.

Causality & Method Selection: The conversion of a benzylic alcohol to a benzylic bromide can be achieved with several reagents, including PBr₃, SOBr₂, or HBr. For this electron-rich, acid-sensitive substrate, using phosphorus tribromide (PBr₃) in a non-polar solvent at low temperatures is a reliable and high-yielding method. It minimizes the formation of ether byproducts and prevents acid-catalyzed decomposition. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.

Synthetic Pathway for Bromination

Caption: Synthesis of the benzylic bromide intermediate via PBr₃.

Detailed Protocol 2.2: Bromination with Phosphorus Tribromide

-

Reaction Setup: To a solution of (4-Ethoxy-2,6-difluorophenyl)methanol (1.0 eq) in a dry, aprotic solvent like diethyl ether or THF (~15 volumes) in a flask under an inert atmosphere (N₂ or Ar), cool the solution to 0 °C.

-

Reaction Conditions: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via syringe, keeping the temperature below 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction for the consumption of the starting alcohol by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting benzylic bromide is often used in the next step without further purification due to its lachrymatory nature and potential instability on silica gel.

Data Summary Table

| Intermediate | Molecular Formula | Molecular Weight | Typical Yield | Purity (by ¹H NMR) | Key Analytical Data |

| 1-(Bromomethyl)-4-ethoxy-2,6-difluorobenzene | C₉H₉BrF₂O | 251.07 | >95% | >95% | ¹H NMR: δ ~4.5 (s, 2H, CH₂Br) |

Application in Downstream Synthesis: Building a Diamine Intermediate

The true value of these primary intermediates is demonstrated by their utility in constructing more complex molecules. The benzylic bromide, for example, is an excellent precursor for synthesizing substituted diamines, a common scaffold in many active pharmaceutical ingredients (APIs).

Synthetic Application: N-alkylation

Sources

Technical Support Center: Purification of (4-Ethoxy-2,6-difluorophenyl)methanol

Welcome to the technical support guide for the purification of (4-Ethoxy-2,6-difluorophenyl)methanol (CAS No: 438050-23-8). This document is designed for researchers, medicinal chemists, and process development professionals who are handling this important fluorinated intermediate. Here, we provide field-proven insights and step-by-step guidance to address common purification challenges, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and general purification strategies for (4-Ethoxy-2,6-difluorophenyl)methanol.

Q1: What are the key physical properties of (4-Ethoxy-2,6-difluorophenyl)methanol?

Understanding the physical properties of your compound is the first step in designing a robust purification strategy. While a comprehensive experimental dataset is not publicly available, typical specifications from commercial suppliers provide a good baseline.

Table 1: Physical & Chemical Properties of (4-Ethoxy-2,6-difluorophenyl)methanol

| Property | Value | Source |

| CAS Number | 438050-23-8 | [1] |

| Molecular Formula | C₉H₁₀F₂O₂ | [2] |

| Molecular Weight | 190.17 g/mol | N/A |

| Typical Purity | ≥97% | [2] |

| Appearance | White to off-white solid or powder | N/A |

| Storage Temperature | 2-8°C | [2] |

Q2: What are the likely impurities I might encounter during the synthesis of (4-Ethoxy-2,6-difluorophenyl)methanol?

Impurities are typically by-products or unreacted starting materials from the synthetic route. A common route to substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. Therefore, potential impurities include:

-

(4-Ethoxy-2,6-difluorobenzaldehyde): The starting material for a reduction reaction. Its presence indicates an incomplete reaction.

-

Unreacted Reducing Agents & By-products: Borohydride salts or other residues from the reduction step.

-

Over-oxidation Products: If the alcohol is exposed to oxidizing conditions, it can revert to the aldehyde.

-

Dimerization or Polymerization Products: While less common for this specific molecule, complex reaction mixtures can sometimes lead to higher molecular weight impurities.[3] Benzyl alcohol itself can polymerize under acidic conditions.[4]

Q3: What are the primary laboratory-scale methods for purifying this compound?

The two most effective and widely used methods for purifying (4-Ethoxy-2,6-difluorophenyl)methanol are flash column chromatography and recrystallization .

-

Flash Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5][6] It is excellent for removing impurities with different polarities.

-

Recrystallization: A powerful method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[7]

Q4: How do I decide whether to use column chromatography or recrystallization?

The choice depends on the scale of your experiment and the nature of the impurities.

-

Use Column Chromatography when:

-

You have a complex mixture with multiple impurities of varying polarities.

-

Impurities have very similar solubility profiles to your product, making recrystallization difficult.

-

You are working on a small to medium scale (mg to several grams).

-

-

Use Recrystallization when:

-

You have a relatively pure crude product (>85-90%) with minor impurities.

-

You are working on a larger scale where chromatography would be cumbersome and require large solvent volumes.

-

You have identified a suitable solvent system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.

-

Often, the most effective approach for achieving very high purity is a combination of both methods: first, a column to remove the bulk of impurities, followed by a final recrystallization to polish the product.

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Column Chromatography: Poor separation of spots on TLC/column. | Incorrect mobile phase polarity. | Perform a systematic TLC screen with different solvent systems (e.g., Heptane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of 0.2-0.4 for your product. Consider using a gradient elution. |

| Column Chromatography: Compound streaking on the column. | Sample overload; strong interaction with silica gel. | Load less material onto the column. Ensure the sample is fully dissolved and loaded in a narrow band. For acidic compounds, adding ~0.5% acetic acid to the eluent can help. |

| Recrystallization: Compound "oils out" instead of forming crystals. | The boiling point of the solvent is above the melting point of the compound; solution is cooling too rapidly; high impurity load. | Select a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the issue persists, the crude material may need pre-purification via chromatography. |

| Recrystallization: No crystals form upon cooling. | Solution is not saturated (too much solvent used); nucleation is inhibited. | Gently boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product. |

| General: Final product is still not pure enough. | A single purification method is insufficient for the impurity profile. | Re-purify using the same method or, preferably, switch to an orthogonal method. If you used chromatography, try recrystallizing the "pure" fractions. If you recrystallized, run the product through a silica plug or a full column. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying grams of crude (4-Ethoxy-2,6-difluorophenyl)methanol.

1. Preparation of the Stationary Phase (Slurry Method):

- Determine Silica Gel Quantity: Use a ratio of approximately 30:1 to 100:1 of silica gel to crude product by weight.[5] For 1 gram of crude product, use 30-100 grams of silica gel (230-400 mesh).

- Prepare the Slurry: In a beaker, mix the silica gel with the initial, low-polarity mobile phase (e.g., 100% Heptane or 5% Ethyl Acetate in Heptane) to form a consistent slurry.

- Pack the Column: Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. Add a thin layer of sand on top of the silica bed.[5]

2. Sample Loading:

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

- Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel (~2-3x the weight of the crude product) by dissolving it in a solvent, adding the silica, and evaporating the solvent to get a dry, free-flowing powder.[8]

- Carefully add the sample to the top of the column.

3. Elution and Fraction Collection:

- Begin eluting with the low-polarity mobile phase.

- Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. A typical gradient might be from 5% to 30% Ethyl Acetate in Heptane.

- Collect fractions and monitor them by TLC using a UV lamp (254 nm) for visualization.

- Combine the pure fractions and remove the solvent using a rotary evaporator.

Caption: Decision workflow for purifying (4-Ethoxy-2,6-difluorophenyl)methanol.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying material that is already >90% pure.

1. Solvent Selection:

- The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

- Test small amounts of your product in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane).

- For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), then add a "bad" hot anti-solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).[9] A common pair is Ethanol/Water or Ethyl Acetate/Heptane.

2. Dissolution:

- Place the crude solid in an Erlenmeyer flask.

- Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath) and swirling until the solid just dissolves.[7] Avoid adding a large excess of solvent.

3. Crystallization:

- Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the growth of larger, purer crystals.

- Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals.

4. Isolation and Drying:

- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

- Dry the crystals under vacuum to remove all residual solvent.

By following these guidelines and troubleshooting steps, you can effectively design and execute a purification strategy to obtain high-purity (4-Ethoxy-2,6-difluorophenyl)methanol for your research and development needs.

References

-

Royal Society of Chemistry. (2008). Synthesis of highly phenylene substituted p-phenylene oligomers from pyrylium salts - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

-